molecular formula C19H19ClN4O2 B2882268 N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide CAS No. 1396886-42-2

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide

Cat. No. B2882268
CAS RN: 1396886-42-2
M. Wt: 370.84
InChI Key: MILFEWXRTUAXJK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chloro-methoxyphenyl group, a methyl-benzo[d]imidazol group, and an azetidine-1-carboxamide group .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, there are general methods for the synthesis of similar compounds. For instance, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be synthesized via an aromatic aldehyde and o-phenylenediamine .

Scientific Research Applications

Synthesis and Characterization

The process of synthesizing compounds with complex structures, such as benzodiazepines, involves intricate chemical reactions that yield products with potential therapeutic applications. The synthesis often involves multi-step reactions, including condensation, cyclization, and functionalization to introduce various substituents that can alter the biological activity of the compounds. For instance, compounds with benzodifuranyl and oxadiazepine structures have been synthesized from visnaginone and khellinone, showing promise as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibitory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Compounds structurally related to "N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide" have been evaluated for their antimicrobial and antifungal activities. The synthesis of new pyridine derivatives has shown variable and modest activity against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Antitubercular Properties

The antimycobacterial properties of benzimidazole analogs, similar in structure to the compound of interest, have been explored. These compounds have shown activity against Mycobacterium smegmatis, indicating their potential in antitubercular research. The structural characterization of these compounds provides insights into their mechanism of action and offers a pathway for the development of new antitubercular agents (Richter et al., 2022).

Cytotoxicity and Cancer Research

Research on dihydropyrimidine derivatives has revealed their potential in antidiabetic screening, demonstrating the wide-ranging therapeutic potential of structurally complex compounds. The in vitro evaluation of these compounds has shown significant activity, suggesting their use in the development of new antidiabetic drugs (Lalpara et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-3-5-14-15(7-11)22-18(21-14)12-9-24(10-12)19(25)23-16-8-13(20)4-6-17(16)26-2/h3-8,12H,9-10H2,1-2H3,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILFEWXRTUAXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide

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